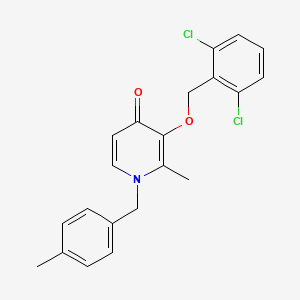

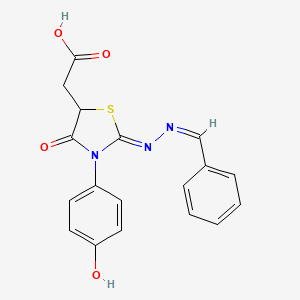

![molecular formula C16H20N2O2 B2820766 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-40-5](/img/structure/B2820766.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is a chemical compound that is a derivative of quinoline . Quinoline is a heterocyclic compound that is commonly found in many natural products and synthetic compounds.

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in drug research and development . Various synthetic approaches have been used to create these compounds, including the use of quinoline-N-oxides . The yield of the synthesis process can vary, but one reported yield was 56.3% .Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is based on the quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . The reactions involved in these processes are complex and require precise control over the reaction conditions.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Lithiation and Side-Chain Substitution : Quinoline derivatives, including those related to the specified compound, undergo lithiation and subsequent reactions with various electrophiles, demonstrating a method to modify the quinoline core for potential applications in drug synthesis and material science (Smith, El‐Hiti, & Mahgoub, 2003).

- Metal-free C3-alkoxycarbonylation : The alkoxycarbonylation of quinoxalin-2(1H)-ones, a close relative to the target compound, showcases an efficient preparation method for quinoxaline-3-carbonyl compounds, emphasizing the versatility of quinoline derivatives in synthetic chemistry (Xie et al., 2019).

Biological and Pharmacological Activities

- Anticancer Activities : Quinoline and its derivatives exhibit significant anticancer activities. Their synthetic versatility allows for the generation of structurally diverse derivatives with potential as cancer drug candidates, demonstrating modes of function including inhibition of tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

- Antimicrobial Properties : Novel quinoxalines, closely related to the target compound, have shown antimicrobial activities in vitro, suggesting their potential application in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Sensor Development and Material Science

- Fluorescent Chemosensors : Quinoline derivatives serve as chemosensors, particularly for the detection of metal ions such as Zn2+ in aqueous media, demonstrating their utility in environmental monitoring and bioanalytical applications (Kim et al., 2016).

Catalysis and Synthesis

- Catalytic Applications : Research on quinoline derivatives, including those structurally related to the targeted compound, encompasses their use as catalysts in organic synthesis, such as in the hydrogenation of functionalized alkenes, highlighting their potential in green chemistry and sustainable industrial processes (Imamoto et al., 2012).

Mécanisme D'action

Target of Action

The primary target of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide, also known as ChemDiv3_008751, is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

This compound acts as a potent inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic function .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. In the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic function is beneficial as it counteracts the reduction of cognition and memory associated with a deficiency of acetylcholine .

Result of Action

The result of this compound’s action is an increased level of acetylcholine in the synaptic cleft, which can enhance nerve impulse transmission . This can potentially improve cognitive function in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIVCMWKDNREPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2820684.png)

![6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2820686.png)

![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)

![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)

![(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2820703.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820704.png)